Urea Synthesis Inhibition Potency
In rat liver homogenates, N-cyclohexyl aspartic acid exhibits an inhibitory effect on urea formation that is approximately 10-fold less pronounced than that of N-allyl aspartic acid, the most potent N-alkyl aspartic acid inhibitor identified in this series [1]. At 5 × 10⁻³ M, N-cyclohexyl aspartic acid shows no measurable effect on urea synthesis, whereas N-allyl-DL-aspartic acid inhibits endogenous urea formation by 77% at the same concentration [1]. At higher concentrations, N-allylaspartic acid achieves total inhibition of urea formation from aspartic acid at a relatively low concentration of 6.2 × 10⁻³ M [1]. By contrast, N-methyl, N-ethyl, and N-isopropyl aspartic acids at 2.5–7.5 × 10⁻² M slightly increase endogenous urea formation (approximately 15% of the value obtained with aspartic acid alone), demonstrating that simple N-alkyl chains are metabolically cleaved to support urea synthesis, whereas the cyclohexyl group confers resistance to dealkylation [1].
| Evidence Dimension | Inhibition of urea formation in rat liver homogenates |
|---|---|
| Target Compound Data | N-Cyclohexyl aspartic acid: no effect at 5 × 10⁻³ M; inhibitory effect at higher concentrations, ~10-fold weaker than N-allyl derivative |
| Comparator Or Baseline | N-Allyl-DL-aspartic acid: 77% inhibition of endogenous urea at 5 × 10⁻³ M; total inhibition at 6.2 × 10⁻³ M. N-Methyl, N-ethyl, N-isopropyl aspartic acids: slight increase (~15% of aspartic acid value) at 2.5–7.5 × 10⁻² M |
| Quantified Difference | ~10-fold lower inhibitory potency vs. N-allyl; qualitatively opposite effect vs. simple N-alkyl analogs (inhibition vs. slight stimulation) |
| Conditions | Rat liver homogenates; urea synthesis from citrulline; compound concentrations 5 × 10⁻³ M to 7.5 × 10⁻² M |
Why This Matters
This defines the compound as a moderate, non-metabolizable urea cycle probe rather than a potent inhibitor, enabling researchers to select the appropriate N-alkyl aspartic acid for their target potency window—if potent urea cycle blockade is required, N-allyl aspartic acid is preferred; if steric bulk without metabolic cleavage is needed, N-cyclohexyl aspartic acid is the appropriate choice.
- [1] Charbonneau, R., Berlinguet, L. (1963). Formation of Urea in Liver Homogenates from Citrulline and Various N-Alkyl Derivatives of Aspartic Acid. Canadian Journal of Biochemistry and Physiology, 41(1), 2297–2305. doi:10.1139/y63-259. View Source
